molecular formula C21H26FN3O2 B5060669 N-{[1-(4-fluorobenzyl)-4-piperidinyl]methyl}-N'-(3-methoxyphenyl)urea

N-{[1-(4-fluorobenzyl)-4-piperidinyl]methyl}-N'-(3-methoxyphenyl)urea

Katalognummer B5060669
Molekulargewicht: 371.4 g/mol
InChI-Schlüssel: IJDYCFNUYPIQSI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-{[1-(4-fluorobenzyl)-4-piperidinyl]methyl}-N'-(3-methoxyphenyl)urea, commonly known as Compound 1, is a potent and selective inhibitor of the protein tyrosine phosphatase 1B (PTP1B). PTP1B is a negative regulator of insulin signaling and has been implicated in the development of obesity and type 2 diabetes. Compound 1 has shown promising results in preclinical studies as a potential therapeutic agent for these diseases.

Wirkmechanismus

Compound 1 selectively inhibits N-{[1-(4-fluorobenzyl)-4-piperidinyl]methyl}-N'-(3-methoxyphenyl)urea, which is a negative regulator of insulin signaling. N-{[1-(4-fluorobenzyl)-4-piperidinyl]methyl}-N'-(3-methoxyphenyl)urea dephosphorylates insulin receptor substrate 1 (IRS-1), which leads to decreased insulin signaling and glucose uptake in peripheral tissues. By inhibiting N-{[1-(4-fluorobenzyl)-4-piperidinyl]methyl}-N'-(3-methoxyphenyl)urea, Compound 1 increases insulin signaling and glucose uptake, leading to improved glucose tolerance and insulin sensitivity.
Biochemical and Physiological Effects:
Compound 1 has been shown to have a number of biochemical and physiological effects in preclinical models. These include increased insulin signaling and glucose uptake in peripheral tissues, reduced hepatic glucose production, and increased energy expenditure. In addition, Compound 1 has been shown to reduce inflammation and improve lipid metabolism in these models.

Vorteile Und Einschränkungen Für Laborexperimente

Compound 1 has several advantages for lab experiments. It is a potent and selective inhibitor of N-{[1-(4-fluorobenzyl)-4-piperidinyl]methyl}-N'-(3-methoxyphenyl)urea, which makes it a useful tool for studying the role of N-{[1-(4-fluorobenzyl)-4-piperidinyl]methyl}-N'-(3-methoxyphenyl)urea in insulin signaling and glucose metabolism. In addition, Compound 1 has shown promising results in preclinical models of obesity and type 2 diabetes, which makes it a potential therapeutic agent for these diseases.
One limitation of Compound 1 is that it has not yet been tested in humans. Therefore, its safety and efficacy in humans are not yet known. In addition, the synthesis of Compound 1 is relatively complex and may not be suitable for large-scale production.

Zukünftige Richtungen

There are several future directions for research on Compound 1. One area of interest is the development of more potent and selective N-{[1-(4-fluorobenzyl)-4-piperidinyl]methyl}-N'-(3-methoxyphenyl)urea inhibitors. Another area of interest is the investigation of the long-term effects of Compound 1 on glucose metabolism and insulin sensitivity. In addition, the safety and efficacy of Compound 1 in humans need to be evaluated in clinical trials. Finally, the potential use of Compound 1 as a therapeutic agent for other metabolic diseases, such as non-alcoholic fatty liver disease, should be explored.

Synthesemethoden

Compound 1 can be synthesized using a multi-step process starting from commercially available reagents. The synthesis involves the reaction of 4-fluorobenzylamine with 3-methoxyphenyl isocyanate to form the intermediate urea. The urea is then reacted with piperidine and formaldehyde to form Compound 1. The purity and yield of the final product can be improved by using chromatographic techniques such as column chromatography or HPLC.

Wissenschaftliche Forschungsanwendungen

Compound 1 has been extensively studied in preclinical models of obesity and type 2 diabetes. It has been shown to improve glucose tolerance and insulin sensitivity in obese mice and rats. In addition, Compound 1 has been shown to reduce body weight and adiposity in these models. These effects are thought to be mediated through the inhibition of N-{[1-(4-fluorobenzyl)-4-piperidinyl]methyl}-N'-(3-methoxyphenyl)urea, which leads to increased insulin signaling and glucose uptake in peripheral tissues.

Eigenschaften

IUPAC Name

1-[[1-[(4-fluorophenyl)methyl]piperidin-4-yl]methyl]-3-(3-methoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26FN3O2/c1-27-20-4-2-3-19(13-20)24-21(26)23-14-16-9-11-25(12-10-16)15-17-5-7-18(22)8-6-17/h2-8,13,16H,9-12,14-15H2,1H3,(H2,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJDYCFNUYPIQSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)NCC2CCN(CC2)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{[1-(4-fluorobenzyl)piperidin-4-yl]methyl}-N'-(3-methoxyphenyl)urea

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.